N-Acetyl-dl-norleucine

Description

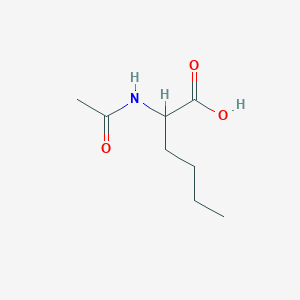

Structure

3D Structure

Properties

IUPAC Name |

2-acetamidohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-3-4-5-7(8(11)12)9-6(2)10/h7H,3-5H2,1-2H3,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDMCEGLQFSOMQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401032822 | |

| Record name | N-Acetyl-DL-norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401032822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7682-16-8, 54896-21-8 | |

| Record name | N-Acetyl-DL-norleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007682168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC203817 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203817 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7682-16-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203815 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Acetyl-DL-norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401032822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ACETYL-DL-NORLEUCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GGG86KQG5L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-Acetyl-dl-norleucine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is for informational and educational purposes only. All chemical syntheses should be conducted by trained professionals in a properly equipped laboratory, adhering to all applicable safety regulations and best practices.

Introduction

N-Acetyl-dl-norleucine is an acetylated derivative of the racemic form of norleucine, an isomer of leucine. It is a compound of interest in pharmaceutical research and development. While the synthesis of N-acetylated amino acids is a relatively standard procedure, the user's request to synthesize this compound specifically from L-leucine presents a significant chemical challenge. The core difficulty lies in the transformation of the isobutyl side chain of leucine into the n-butyl side chain of norleucine. A direct and efficient method for this specific skeletal rearrangement is not well-documented in standard chemical literature.

Therefore, this guide presents a robust and well-established two-step synthetic route to this compound, commencing from a more conventional and readily available precursor, 2-bromohexanoic acid. This approach ensures a higher yield and purity of the final product, which are critical parameters in pharmaceutical applications.

Overall Synthetic Pathway

The synthesis is a two-step process:

-

Synthesis of dl-Norleucine: The first step involves the synthesis of the racemic amino acid, dl-norleucine, from 2-bromohexanoic acid via an ammonolysis reaction.

-

N-Acetylation of dl-Norleucine: The synthesized dl-norleucine is then acetylated using acetic anhydride to yield the final product, this compound.

Experimental Protocols

Step 1: Synthesis of dl-Norleucine from 2-Bromohexanoic Acid

This procedure details the synthesis of dl-norleucine via the ammonolysis of 2-bromohexanoic acid.

Reaction:

Materials and Equipment:

-

2-Bromohexanoic acid

-

Concentrated ammonium hydroxide (28-30%)

-

Ethanol

-

Round-bottom flask with a reflux condenser

-

Stir plate and stir bar

-

Heating mantle

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Rotary evaporator

-

Filtration apparatus (Büchner funnel and flask)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, place 2-bromohexanoic acid.

-

Add a significant excess of concentrated ammonium hydroxide. A molar ratio of at least 10:1 of ammonia to the bromo-acid is recommended to minimize the formation of secondary amines.

-

The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the excess ammonia and water are removed under reduced pressure using a rotary evaporator.

-

The resulting solid residue, containing dl-norleucine and ammonium bromide, is dissolved in a minimal amount of hot water.

-

Ethanol is added to the aqueous solution to precipitate the dl-norleucine, as it is less soluble in ethanol-water mixtures than ammonium bromide.

-

The mixture is cooled in an ice bath to maximize precipitation.

-

The precipitated dl-norleucine is collected by vacuum filtration, washed with cold ethanol, and dried in a vacuum oven.

Step 2: N-Acetylation of dl-Norleucine

This protocol describes the acetylation of dl-norleucine to produce this compound.

Reaction:

Materials and Equipment:

-

dl-Norleucine

-

Acetic anhydride

-

Glacial acetic acid (optional, as a solvent)

-

Sodium hydroxide solution (for pH adjustment during workup)

-

Hydrochloric acid (for acidification)

-

Erlenmeyer flask or beaker

-

Ice bath

-

Stir plate and stir bar

-

pH meter or pH paper

-

Standard laboratory glassware

-

Filtration apparatus

Procedure:

-

Dissolve dl-norleucine in water, potentially with the addition of a base like sodium hydroxide to aid dissolution.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride to the cooled solution with vigorous stirring. The amount of acetic anhydride should be in slight molar excess (e.g., 1.1 to 1.5 equivalents) relative to the dl-norleucine.

-

During the addition, maintain the pH of the solution in the range of 8-10 by the concurrent addition of a sodium hydroxide solution.

-

After the addition is complete, allow the reaction mixture to stir for an additional 1-2 hours at room temperature.

-

Acidify the reaction mixture to a pH of approximately 2-3 with hydrochloric acid.

-

The this compound will precipitate out of the acidic solution.

-

Cool the mixture in an ice bath to ensure complete crystallization.

-

Collect the product by vacuum filtration, wash with cold water, and dry.

-

The crude product can be recrystallized from water or an ethanol-water mixture to improve purity.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound starting from 10g of 2-bromohexanoic acid.

| Parameter | 2-Bromohexanoic Acid | dl-Norleucine | Acetic Anhydride | This compound |

| Molecular Formula | C6H11BrO2 | C6H13NO2 | C4H6O3 | C8H15NO3 |

| Molar Mass ( g/mol ) | 195.05 | 131.17 | 102.09 | 173.21 |

| Starting Amount (g) | 10.0 | - | 5.74 | - |

| Moles | 0.051 | - | 0.056 | - |

| Molar Equivalents | 1.0 | - | 1.1 | - |

| Theoretical Yield (g) | - | 6.69 | - | 8.83 |

| Typical Yield | - | 60-70% | - | 80-90% |

| Physical Appearance | Liquid | White crystalline solid | Colorless liquid | White crystalline powder |

The Synthesis of N-Acetyl-dl-norleucine: A Technical Guide to Racemization and Acetylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical synthesis of N-Acetyl-dl-norleucine, a derivative of the non-proteinogenic amino acid norleucine. This compound and its analogs, such as N-Acetyl-dl-leucine, are of significant interest in pharmaceutical development for their potential therapeutic applications. This document outlines detailed experimental protocols for the acetylation of norleucine and the racemization of its N-acetylated form, supported by quantitative data and mechanistic insights.

Introduction

This compound is a racemic mixture of the N-acetylated forms of D- and L-norleucine. The acetylation of the amino group can alter the parent molecule's physicochemical properties, such as solubility and stability, and its biological activity. The synthesis of the racemic mixture often starts from an enantiomerically pure precursor, such as L-norleucine, necessitating a racemization step either before or after acetylation. This guide details two primary pathways for achieving this transformation.

Acetylation of Norleucine

The most common method for the N-acetylation of amino acids is the Schotten-Baumann reaction, which involves the use of an acylating agent, typically acetic anhydride, in the presence of a base.

Experimental Protocol: Acetylation of dl-norleucine

This protocol describes the acetylation of racemic norleucine. The same procedure can be applied to an enantiomerically pure starting material, such as L-norleucine, to produce N-Acetyl-L-norleucine.

Materials:

-

dl-norleucine

-

Acetic anhydride

-

2N Sodium hydroxide (NaOH) solution

-

Concentrated Hydrochloric acid (HCl)

-

Activated carbon

-

Ice bath

-

Stir plate and stir bar

-

pH meter or pH paper

-

Büchner funnel and filter paper

-

Recrystallization solvent (e.g., water or ethanol-water mixture)

Procedure:

-

Dissolution: In a suitable reaction vessel, dissolve dl-norleucine in a 2N NaOH solution with heating to facilitate dissolution.

-

Cooling: Cool the solution to approximately 5°C in an ice bath.

-

Acetylation: While maintaining the low temperature and stirring, slowly add acetic anhydride dropwise to the reaction mixture. A molar ratio of approximately 1.0 to 1.5 moles of acetic anhydride per mole of norleucine is typically used.[1]

-

Reaction: After the addition is complete, continue stirring the mixture at a low temperature for about 30 minutes.

-

Decolorization and Neutralization: Heat the solution to around 60°C and add a small amount of activated carbon to decolorize the solution. After a short period, filter the hot solution to remove the carbon.

-

Precipitation: Carefully add concentrated HCl to the filtrate to adjust the pH to approximately 2.5-3.0. This will cause the this compound to precipitate out of the solution.[1]

-

Crystallization and Isolation: Cool the mixture to 4°C to ensure complete crystallization. Collect the solid product by suction filtration using a Büchner funnel.

-

Purification: Wash the collected solid with cold water and then dry. For higher purity, the product can be recrystallized from a suitable solvent like water or an ethanol-water mixture.

Quantitative Data: Acetylation

The following table summarizes typical reaction parameters and expected outcomes for the acetylation of amino acids. Note that yields can vary based on the specific amino acid and reaction scale.

| Parameter | Value | Reference |

| Starting Material | L-leucine (100g) | Patent CN103772221A |

| NaOH Solution | 1000 mL of 2N NaOH | Patent CN103772221A |

| Acetic Anhydride | 80 mL | Patent CN103772221A |

| Reaction Temperature | 5°C (acetylation), 60°C (decolorization) | Patent CN103772221A |

| Final pH for Precipitation | 2.5 | Patent CN103772221A |

| Yield | 118g | Patent CN103772221A |

Racemization of N-Acetyl-norleucine

For the synthesis of this compound from an enantiomerically pure starting material, a racemization step is essential. This can be achieved through several methods, with two prominent mechanisms being the formation of a Schiff base intermediate and the formation of an oxazolone intermediate.

Mechanism 1: Racemization via Schiff Base Formation

This method involves the use of an aldehyde, such as salicylaldehyde, to form a Schiff base with the amino acid. The resulting imine tautomerizes, leading to the loss of stereochemistry at the alpha-carbon.

Caption: Racemization of L-Norleucine via a Schiff Base Intermediate.

Experimental Protocol: Racemization with Salicylaldehyde followed by Acetylation

This integrated protocol starts with L-norleucine, racemizes it, and then proceeds with acetylation in the same reaction vessel.

Materials:

-

L-norleucine

-

2N Sodium hydroxide (NaOH) solution

-

Salicylaldehyde

-

Acetic anhydride

-

Concentrated Hydrochloric acid (HCl)

-

Activated carbon

-

Heating mantle and condenser

-

Ice bath

-

Stir plate and stir bar

-

pH meter or pH paper

-

Büchner funnel and filter paper

Procedure:

-

Dissolution and Racemization Catalyst Addition: Dissolve L-norleucine in 2N NaOH solution with heating. Add a catalytic amount of salicylaldehyde (e.g., 1-3 mL for 100g of L-norleucine).

-

Racemization: Heat the mixture to around 95°C and maintain this temperature for approximately 3 hours to effect racemization. The completion of racemization can be monitored by measuring the optical rotation of the solution, which should approach zero.

-

Cooling and Acetylation: Cool the reaction mixture to 5°C in an ice bath. Slowly add acetic anhydride dropwise while stirring.

-

Work-up: Follow steps 4-8 from the acetylation protocol (Section 2.1) to decolorize, precipitate, isolate, and purify the final this compound product.

Quantitative Data: Integrated Racemization and Acetylation

The following table presents data from a patent describing this integrated process for leucine, which is analogous to norleucine.

| Parameter | Value (Example 1) | Value (Example 3) | Reference |

| Starting Material | 100g L-leucine | 100g L-leucine | Patent CN103772221A |

| NaOH Solution | 1000 mL 2N NaOH | 1000 mL 2N NaOH | Patent CN103772221A |

| Salicylaldehyde | 1 mL | 2 mL | Patent CN103772221A |

| Racemization Temp. | 95°C | 95°C | Patent CN103772221A |

| Racemization Time | 3 hours | 3 hours | Patent CN103772221A |

| Acetic Anhydride | 80 mL | 80 mL | Patent CN103772221A |

| Final pH | 2.5 | 3.0 | Patent CN103772221A |

| Yield | 118g | 120g | Patent CN103772221A |

Mechanism 2: Racemization via Oxazolone (Azlactone) Formation

When an N-acetylated amino acid is treated with acetic anhydride, particularly at elevated temperatures, it can cyclize to form an oxazolone (also known as an azlactone). The proton at the alpha-carbon of the oxazolone is acidic and can be removed by a base, leading to a planar, achiral enolate intermediate. Reprotonation can occur from either face, resulting in racemization.

Caption: Racemization of N-Acetyl-L-Norleucine via an Oxazolone Intermediate.

Experimental Protocol: Racemization of N-Acetyl-L-norleucine with Acetic Anhydride

This protocol is for the racemization of pre-synthesized N-Acetyl-L-norleucine.

Materials:

-

N-Acetyl-L-norleucine

-

Acetic anhydride

-

Sodium hydroxide (NaOH)

-

Heating mantle

-

Reaction vessel with condenser

Procedure:

-

Reaction Setup: In a reaction vessel, combine N-Acetyl-L-norleucine with acetic anhydride and sodium hydroxide. The base facilitates the deprotonation step in the oxazolone mechanism.

-

Heating: Heat the mixture to a temperature between 70°C and 110°C. The reaction time will vary depending on the temperature, but can be on the order of minutes to hours. A patent suggests that at these temperatures, racemization can be substantially complete (>98% yield).[1]

-

Work-up: After the reaction is complete, the mixture can be worked up by acidification to precipitate the this compound, followed by filtration, washing, and drying, similar to the acetylation protocol.

Quantitative Data: Racemization with Acetic Anhydride

The following table summarizes conditions described in a patent for the racemization of N-acetyl-leucine, which is a close structural analog of N-acetyl-norleucine.

| Parameter | Value | Reference |

| Starting Material | Base addition salt of N-acetyl-L-leucine | Patent WO2012038515A1 |

| Reagent | Acetic Anhydride | Patent WO2012038515A1 |

| Molar Ratio (Acetic Anhydride : N-acetyl-L-leucine salt) | 2.5 to 3.5 | Patent WO2012038515A1 |

| Reaction Temperature | 70°C to 110°C | Patent WO2012038515A1 |

| Racemization Yield | >98% | Patent WO2012038515A1 |

Experimental Workflow Overview

The following diagram illustrates the overall workflow for the synthesis of this compound from L-norleucine, incorporating both racemization and acetylation steps.

Caption: General Workflow for the Synthesis of this compound.

Conclusion

The synthesis of this compound can be efficiently achieved through a combination of racemization and acetylation steps. The choice of methodology will depend on the starting material and desired scale of production. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this and related compounds. Careful control of reaction conditions such as temperature, pH, and reactant stoichiometry is crucial for achieving high yields and purity. Further analytical characterization (e.g., NMR, IR, and melting point analysis) is recommended to confirm the identity and purity of the final product.

References

Chemical properties and structure of N-Acetyl-dl-norleucine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-dl-norleucine is a synthetic derivative of the straight-chain amino acid norleucine. As a racemic mixture of its D and L enantiomers, this compound holds interest within various scientific domains, including peptide synthesis, biochemical research, and as a potential modulator of biological pathways. Its structural similarity to other N-acetylated amino acids that have demonstrated therapeutic potential, such as N-acetyl-leucine, suggests that this compound may also possess noteworthy biological activities. This technical guide provides an in-depth overview of the chemical properties, structure, and potential biological relevance of this compound, supported by experimental methodologies and data presented for clarity and practical application.

Chemical Properties and Structure

This compound is a white crystalline powder. Its fundamental chemical and physical properties are summarized in the table below. The structure consists of a hexanoic acid backbone with an acetamido group at the alpha-carbon, existing as a mixture of both (R)- and (S)-enantiomers.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₅NO₃ | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 173.21 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| CAS Number | 7682-16-8 | --INVALID-LINK-- |

| Appearance | White powder | --INVALID-LINK-- |

| Melting Point | 108 °C | --INVALID-LINK-- |

| Boiling Point | 378.3 °C at 760 mmHg | --INVALID-LINK-- |

| Solubility | Soluble in Methanol. The related compound N-acetyl-D-leucine is soluble in ethanol, DMSO, and dimethylformamide (DMF), and sparingly soluble in aqueous buffers. | --INVALID-LINK--, --INVALID-LINK-- |

| pKa | Not experimentally determined for the dl-norleucine derivative. The carboxylic acid moiety is expected to have a pKa in the range of 3-4, similar to other N-acetylated amino acids. | Inferred from related compounds |

| Storage | 0-8°C | --INVALID-LINK-- |

Chemical Structure:

Caption: Chemical structure of N-Acetyl-norleucine.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the racemization of an enantiomerically pure starting material (e.g., L-norleucine) followed by acetylation. Alternatively, direct acetylation of DL-norleucine can be performed. The following protocol is adapted from established methods for the synthesis of N-acetyl-DL-amino acids.[1]

Step 1: Racemization of L-Norleucine (if starting from an L- or D-enantiomer)

-

Dissolve L-norleucine in an aqueous solution of a base, such as sodium hydroxide.

-

Add a catalytic amount of an aldehyde, for example, salicylaldehyde, to facilitate the formation of a Schiff base intermediate.

-

Heat the mixture to induce racemization. The progress of the racemization can be monitored by measuring the optical rotation of the solution, with completion indicated by a rotation of zero.

-

Cool the reaction mixture.

Step 2: Acetylation

-

To the cooled solution containing the racemized norleucine, add acetic anhydride dropwise while maintaining a low temperature.

-

After the addition is complete, allow the reaction to proceed, which may involve gentle warming.

-

Acidify the reaction mixture with an acid, such as hydrochloric acid, to a pH of approximately 2-3. This will precipitate the this compound.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

References

N-Acetyl-dl-norleucine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-dl-norleucine is a synthetic amino acid derivative with growing interest in the fields of biochemistry and pharmaceutical development. This technical guide provides an in-depth overview of its chemical properties, synthesis, analytical methods, and its emerging role in neuroscience, particularly in the context of neurodegenerative diseases such as Parkinson's. Detailed experimental protocols and pathway diagrams are presented to facilitate further research and application of this compound.

Chemical and Physical Properties

This compound, a derivative of the amino acid norleucine, is characterized by the addition of an acetyl group to the nitrogen atom of the amino group. This modification alters its chemical properties, influencing its biological activity and stability.

| Property | Value | Reference |

| CAS Number | 7682-16-8 | [1][2][3][4][5] |

| Molecular Formula | C8H15NO3 | [1][2][4][5] |

| Molecular Weight | 173.21 g/mol | [1][2][5][6] |

| Appearance | White to off-white powder or crystals | [4] |

| Melting Point | 108 °C | [1] |

| Solubility | Soluble in Methanol | [1] |

Synthesis of this compound

The synthesis of this compound typically involves a two-step process: the acetylation of the L-enantiomer of norleucine, followed by a racemization step to yield the dl-racemic mixture. The following protocol is adapted from established methods for the synthesis of similar N-acetyl-dl-amino acids.[5]

Experimental Protocol: Acetylation and Racemization

Materials:

-

L-norleucine

-

2N Sodium Hydroxide (NaOH) solution

-

Salicylaldehyde (catalyst for racemization)

-

Acetic anhydride

-

Hydrochloric acid (HCl)

-

Activated carbon

Procedure:

-

Dissolution and Racemization:

-

In a suitable reaction vessel, dissolve L-norleucine in a 2N NaOH solution with heating.

-

Add a catalytic amount of salicylaldehyde to the solution.

-

Maintain the temperature at 95°C for approximately 3 hours to facilitate racemization. The completion of racemization can be monitored by measuring the optical rotation of the solution, which should be close to zero.

-

-

Acetylation:

-

Cool the reaction mixture to 5°C in an ice bath.

-

Slowly add acetic anhydride dropwise to the solution while maintaining the temperature.

-

After the addition is complete, allow the reaction to proceed for an additional 30 minutes.

-

-

Purification and Isolation:

-

Increase the temperature of the solution to 60°C.

-

Add a small amount of activated carbon to decolorize the solution and stir for a short period.

-

Filter the hot solution to remove the activated carbon.

-

Carefully adjust the pH of the filtrate to approximately 2.5-3.0 by adding HCl. This will precipitate the this compound.

-

Cool the mixture to 4°C to ensure complete crystallization.

-

Collect the crystalline product by suction filtration and wash with cold water.

-

Dry the final product under vacuum.

-

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of amino acids and their derivatives. For non-chromophoric amino acids like norleucine, pre-column derivatization is often employed to enhance detection by UV or fluorescence detectors.

Experimental Protocol: HPLC Analysis

This protocol provides a general framework for the analysis of this compound. Method optimization may be required based on the specific instrumentation and sample matrix.

Materials and Reagents:

-

This compound standard

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Potassium dihydrogen phosphate

-

Ortho-phthalaldehyde (OPA) for derivatization (optional, for fluorescence detection)

Instrumentation:

-

HPLC system with a UV or fluorescence detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

Chromatographic Conditions (Isocratic Method):

-

Mobile Phase: A mixture of 2.5 mM Potassium dihydrogen phosphate (pH adjusted to 2.85) and acetonitrile (25:75 v/v).[7]

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection: UV at 210 nm (if no derivatization is used). For higher sensitivity with derivatization, fluorescence detection with excitation at 340 nm and emission at 455 nm can be used.[8]

-

Injection Volume: 10 µL

Sample Preparation:

-

Prepare a stock solution of this compound standard in the mobile phase.

-

Prepare a series of dilutions from the stock solution to create a calibration curve.

-

For unknown samples, dissolve a known weight of the sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.

Role in Neuroscience and Potential Therapeutic Applications

Recent research has highlighted the potential of N-acetylated amino acids, including the leucine derivative, in the treatment of neurodegenerative diseases. Studies on N-acetyl-L-leucine have shown promising results in models of Parkinson's disease.[2][3][4] The proposed mechanism of action involves the modulation of several key cellular pathways.

Proposed Mechanism of Action in Parkinson's Disease

N-acetyl-L-leucine has been shown to exert its neuroprotective effects through a multi-faceted mechanism that includes:

-

Enhancement of Lysosomal and Mitochondrial Function: Treatment with N-acetyl-L-leucine leads to the upregulation of proteins involved in lysosomal and mitochondrial function.[2][4] This is crucial as dysfunction in these organelles is a hallmark of Parkinson's disease.

-

Reduction of Pathological α-Synuclein: The compound has been observed to decrease the levels of phosphorylated α-synuclein (pS129-syn), a key pathological marker in Parkinson's disease.[2][3][4]

-

Upregulation of Parkin: N-acetyl-L-leucine treatment increases the expression of Parkin, a protein that plays a critical role in the clearance of damaged mitochondria and misfolded proteins.[2][3]

-

Improvement of Synaptic Function: By promoting the stability of the dopamine transporter (DAT) and increasing synaptic membrane-associated synaptojanin-1, N-acetyl-L-leucine helps to restore synaptic function.[2]

Conclusion

This compound is a compound with significant potential for research and therapeutic development. Its straightforward synthesis and the availability of robust analytical methods make it an accessible molecule for further investigation. The emerging evidence of its neuroprotective effects, particularly through the modulation of lysosomal and mitochondrial pathways, opens up new avenues for the development of treatments for neurodegenerative disorders. This guide provides a foundational resource for scientists and researchers to explore the multifaceted applications of this compound.

References

- 1. Method for preparing N-acetyl-DL-leucine - Eureka | Patsnap [eureka.patsnap.com]

- 2. N-acetyl-l-leucine lowers pS129-synuclein and improves synaptic function in models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 4. N-acetyl-l-leucine lowers pS129-synuclein and improves synaptic function in models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CHEM055T - N-Acetyl-Dl-Leucine Synthesis for Pharmaceuticals | ISEF [isef.net]

- 6. WO2012038515A1 - Process for racemisation and acetylation of leucine - Google Patents [patents.google.com]

- 7. jocpr.com [jocpr.com]

- 8. applications.emro.who.int [applications.emro.who.int]

N-Acetyl-dl-norleucine: A Technical Guide to Solubility and Stability for Researchers

For Researchers, Scientists, and Drug Development Professionals

N-Acetyl-dl-norleucine is an acetylated derivative of the amino acid norleucine, a compound of interest in various research and pharmaceutical development contexts. A thorough understanding of its solubility and stability is fundamental for its application in laboratory settings and for the development of potential therapeutic agents. This technical guide provides an in-depth overview of the solubility and stability of this compound, including detailed experimental protocols for characterization and data from closely related compounds where direct data is not publicly available.

Solubility Profile

Precise quantitative solubility data for this compound in a broad range of common laboratory solvents is not extensively documented in publicly available literature. However, data from the closely related compound, N-acetyl-D-leucine, can provide valuable initial estimates. One source indicates that this compound is soluble in ethanol at a concentration of 50 mg/mL (200mg in 4ml), which suggests good solubility in polar protic solvents.[1] Another source states it is soluble in methanol.

Table 1: Reported Solubility of Related N-Acetylated Amino Acids

| Compound | Solvent | Solubility (approx.) | Temperature (°C) |

| N-acetyl-D-leucine | Ethanol | ~1 mg/mL | Not Specified |

| N-acetyl-D-leucine | Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | Not Specified |

| N-acetyl-D-leucine | Dimethylformamide (DMF) | ~30 mg/mL | Not Specified |

| N-acetyl-D-leucine | Aqueous Buffers (e.g., PBS pH 7.2 with 20% DMSO) | Sparingly soluble (~0.2 mg/mL) | Not Specified |

| N-Acetyl-dl-leucine | Ethanol | 50 mg/mL | Not Specified |

Note: The data for N-acetyl-D-leucine is provided as a proxy due to the lack of comprehensive public data for this compound. Researchers should determine the solubility of this compound experimentally for their specific applications.

Experimental Protocols for Solubility Determination

To address the data gap, researchers can employ established methods to determine the solubility of this compound. The choice between kinetic and thermodynamic solubility assays depends on the stage of research, with kinetic assays often used for high-throughput screening and thermodynamic assays providing the true equilibrium solubility for later-stage development.[2][3][4]

Kinetic Solubility Assay (Shake-Flask Method)

This method is rapid and suitable for early-stage drug discovery.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO), for example, at 20 mM.

-

Assay Plate Preparation: In a 96-well plate, add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS, at a relevant pH). The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

-

Equilibration: Seal the plate and shake at a constant temperature (e.g., 25°C) for a defined period (e.g., 2 hours) in a thermomixer.[5]

-

Separation of Undissolved Compound: After incubation, separate any precipitated compound by filtration using a solubility filter plate or by centrifugation.

-

Quantification: Analyze the clear filtrate or supernatant to determine the concentration of dissolved this compound. This can be done using a validated analytical method such as HPLC-UV or LC-MS/MS. A calibration curve of the compound in the same buffer/DMSO mixture is used for quantification.

Thermodynamic Solubility Assay

This method determines the equilibrium solubility of the compound and is crucial for pre-formulation and later-stage development.[6][7]

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing the desired solvents (e.g., water, ethanol, buffer at various pH values). Ensure enough solid is present to maintain a saturated solution with undissolved solid remaining at equilibrium.[4][6]

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[6][8]

-

Phase Separation: After equilibration, allow the samples to stand, and then carefully separate the saturated solution from the excess solid by filtration or centrifugation.

-

Quantification: Determine the concentration of this compound in the clear, saturated solution using a validated analytical method (e.g., HPLC-UV, LC-MS/MS). The pH of the aqueous samples should be measured at the end of the experiment.[4]

Caption: Workflow for Kinetic and Thermodynamic Solubility Determination.

Stability Profile and Degradation Pathways

The stability of a compound under various environmental conditions is a critical parameter for its handling, storage, and formulation. While specific stability data for this compound is scarce, a product information sheet for N-acetyl-D-leucine indicates it is stable for at least four years when stored at -20°C.[9] However, aqueous solutions are not recommended for storage for more than one day.[9]

For a comprehensive stability assessment, forced degradation (stress testing) studies should be conducted according to the International Council for Harmonisation (ICH) guidelines Q1A and Q1B.[10][11][12]

Table 2: Recommended Stress Conditions for Stability Testing of this compound

| Stress Condition | Typical Protocol | Purpose |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | To assess degradation in acidic conditions. |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | To assess degradation in alkaline conditions, particularly hydrolysis of the acetyl group. |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours | To evaluate susceptibility to oxidative degradation. |

| Thermal Degradation | Solid compound at 60-80°C for up to 7 days | To determine the impact of heat on the solid-state stability. |

| Photostability | Exposure to a light source providing ≥1.2 million lux hours and ≥200 W h/m² of UVA light.[13] A dark control should be run in parallel. | To assess degradation upon exposure to light, as per ICH Q1B guidelines.[14][15][16] |

Experimental Protocol for Stability and Stress Testing

A stability-indicating analytical method is essential for these studies. This is typically a gradient HPLC method that can separate the parent compound from all potential degradation products.

Methodology:

-

Method Development: Develop and validate a stability-indicating HPLC-UV or LC-MS/MS method capable of resolving this compound from its potential degradation products (e.g., norleucine) and other impurities.

-

Sample Preparation: Prepare solutions of this compound in the appropriate medium for each stress condition (e.g., dissolved in 0.1 M HCl for acid hydrolysis). For solid-state thermal and photostability, the compound is exposed directly.

-

Stress Application: Expose the samples to the stress conditions outlined in Table 2 for predetermined time points.

-

Sample Analysis: At each time point, withdraw an aliquot of the sample. If necessary, neutralize the sample (for acid/base hydrolysis) before dilution to a suitable concentration for analysis.

-

Data Evaluation: Analyze the samples using the validated stability-indicating method. Calculate the percentage of remaining this compound and quantify any major degradation products. The degradation pathway can be elucidated by identifying the structure of the degradation products, often using mass spectrometry.

Caption: Logical Workflow for a Forced Degradation Study.

Conclusion

While comprehensive public data on the solubility and stability of this compound is limited, this guide provides a framework for researchers to generate this critical information. By utilizing data from structurally similar compounds as a starting point and employing the detailed experimental protocols outlined, scientists and drug development professionals can effectively characterize this compound. This will enable its appropriate handling in research and facilitate its potential development into new therapeutic agents. The provided workflows and adherence to ICH guidelines will ensure the generation of robust and reliable data essential for regulatory submissions and successful product development.

References

- 1. 101.200.202.226 [101.200.202.226]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. In-vitro Thermodynamic Solubility [protocols.io]

- 7. evotec.com [evotec.com]

- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. mastercontrol.com [mastercontrol.com]

- 11. pharma.gally.ch [pharma.gally.ch]

- 12. snscourseware.org [snscourseware.org]

- 13. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 14. jordilabs.com [jordilabs.com]

- 15. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 16. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

The Biological Activity of N-Acetyl-dl-Norleucine in Cellular Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-dl-norleucine is a synthetic derivative of the non-proteinogenic amino acid norleucine. As a member of the N-acetylated amino acid class, it holds potential for diverse biological activities, drawing parallels from its more extensively studied structural analog, N-Acetyl-dl-leucine. This technical guide provides a comprehensive overview of the known and extrapolated biological activities of this compound in cellular models, with a focus on its potential anticancer and neuroprotective effects. Due to the limited direct research on this compound, this guide incorporates data from studies on closely related N-acetylated amino acids to provide a foundational understanding of its likely mechanisms of action and to guide future research. This document details experimental protocols for assessing its biological activity and presents key signaling pathways potentially modulated by this compound.

Quantitative Data Summary

Direct quantitative data on the biological activity of this compound is not extensively available in the current literature. The following tables summarize representative quantitative data for closely related N-acetylated amino acid derivatives to provide a comparative context for future studies on this compound.

Table 1: Cytotoxicity of Amino Acid Derivatives in Cancer Cell Lines

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Pyxinol Derivative 2e | HepG2 | MTT | 11.26 ± 0.43 | [1] |

| 9-Acridinyl Amino Acid Derivative 8 | A549 | MTT | ~6 | [2] |

| 9-Acridinyl Amino Acid Derivative 9 | A549 | MTT | ~6 | [2] |

Table 2: Effects of N-Acetyl-Amino Acids on Cellular Processes

| Compound | Cell Model | Effect | Quantitative Measure | Reference |

| N-Acetyl-l-leucine (NALL) | TBI Mouse Model | Attenuation of Cortical Cell Death | Significant decrease in TUNEL-positive cells | [3] |

| N-acetylleucine amide | Jurkat (Human Leukemia T cells) | G1 Cell Cycle Arrest | Inhibition of serum-induced p70(S6k) activation | [4] |

| N-Acetyl-l-cysteine (NAC) | Melanoma Mouse Model | Improved T cell persistence in tumors | ~40% of NAC-cultured T cells detected vs. 1.2% of standard | [5] |

Potential Biological Activities and Mechanisms of Action

Based on the activities of structurally similar compounds, this compound is hypothesized to exhibit biological effects in two primary areas: oncology and neuroprotection.

Anticancer Activity: Induction of Apoptosis

N-acetylated amino acids have been investigated for their potential as anticancer agents. Studies on derivatives of the related amino acid, leucine, suggest that this compound may induce apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway.

A proposed mechanism involves the upregulation of the tumor suppressor protein p53.[6] Increased p53 levels can, in turn, modulate the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio. This shift in balance promotes mitochondrial membrane permeabilization and the release of cytochrome c, which then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.[6]

Neuroprotective Effects

N-Acetyl-l-leucine has demonstrated neuroprotective effects in various models of neurological disorders.[3][7] These effects are attributed to several mechanisms, including the attenuation of neuronal cell death and the reduction of neuroinflammation.[3] A key aspect of its neuroprotective action may be the partial restoration of autophagy flux, a cellular process for clearing damaged components, which is often impaired in neurodegenerative conditions.[3]

Signaling Pathways

The following diagrams illustrate the key signaling pathways potentially modulated by this compound, based on data from its leucine analog.

Experimental Protocols

The following are detailed, generalized protocols for key experiments to assess the biological activity of this compound in cellular models.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., HeLa, A549, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

96-well plates

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO). Serially dilute the stock solution in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent at the highest concentration used).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Western Blot Analysis for Apoptosis Markers

This protocol is for detecting the expression of key apoptosis-related proteins in cells treated with this compound.[8][9]

Materials:

-

Cells treated with this compound as described above.

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-p53, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-GAPDH).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

Procedure:

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.

Autophagy Flux Assay (LC3-II Turnover)

This protocol is for assessing the effect of this compound on autophagy flux in neuronal cells.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y).

-

This compound.

-

Autophagy inhibitors (e.g., Bafilomycin A1 or Chloroquine).

-

Reagents for Western blotting as described above.

-

Primary antibody against LC3.

Procedure:

-

Cell Treatment: Treat neuronal cells with this compound at various concentrations for a specified time. In a parallel set of experiments, co-treat the cells with an autophagy inhibitor for the last 2-4 hours of the this compound treatment.

-

Western Blotting: Perform Western blotting as described above, using an anti-LC3 antibody.

-

Analysis: The conversion of LC3-I to the lipidated, autophagosome-associated form, LC3-II, is a marker of autophagosome formation. Autophagy flux is determined by comparing the levels of LC3-II in the presence and absence of the autophagy inhibitor. An increase in LC3-II accumulation in the presence of the inhibitor indicates an increase in autophagy flux.

Experimental and Logical Workflows

The following diagrams illustrate the general workflows for conducting the experiments described above.

Conclusion

While direct experimental evidence for the biological activity of this compound in cellular models is currently limited, the available data on its structural analogs, particularly N-Acetyl-dl-leucine, provide a strong rationale for its investigation as a potential therapeutic agent. The hypothesized mechanisms, including the induction of apoptosis in cancer cells and the modulation of autophagy for neuroprotection, offer promising avenues for future research. The experimental protocols and workflows detailed in this guide provide a solid framework for scientists to systematically evaluate the efficacy and mechanisms of action of this compound. Further studies are warranted to elucidate the specific cellular targets and signaling pathways modulated by this compound, which will be crucial for its potential development as a novel therapeutic.

References

- 1. Synthesis and Anti-Hepatocarcinoma Effect of Amino Acid Derivatives of Pyxinol and Ocotillol [mdpi.com]

- 2. Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. N-Acetyl-l-leucine improves functional recovery and attenuates cortical cell death and neuroinflammation after traumatic brain injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of amino acid-mTOR signaling by a leucine derivative induces G1 arrest in Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-acetyl cysteine improves efficacy of adoptive T cell immunotherapy for melanoma - ecancer [ecancer.org]

- 6. Induction of apoptosis in cancer cells through N-acetyl-l-leucine-modified polyethylenimine-mediated p53 gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Disease-Modifying, Neuroprotective Effect of N-Acetyl-l-Leucine in Adult and Pediatric Patients With Niemann-Pick Disease Type C - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 9. Apoptosis western blot guide | Abcam [abcam.com]

Unraveling the Biochemical Pathways of N-Acetyl-dl-norleucine: A Technical Guide

A comprehensive review of the scientific literature reveals a notable scarcity of in-depth research specifically elucidating the mechanism of action of N-Acetyl-dl-norleucine in biochemical pathways. While this compound is utilized in biochemical research for studies involving protein synthesis and enzyme activity, detailed investigations into its specific molecular interactions, metabolic fate, and influence on signaling cascades are not extensively documented.

In contrast, its structural isomer, N-Acetyl-dl-leucine, has been the subject of considerable scientific inquiry, particularly its pharmacologically active L-enantiomer, N-Acetyl-l-leucine. Given the structural similarity, the well-documented mechanisms of N-Acetyl-l-leucine may offer potential avenues for future investigation into the biochemical activity of this compound. This guide, therefore, will present a detailed overview of the established mechanism of action for N-Acetyl-l-leucine as a proxy, with the explicit understanding that these are not direct findings for this compound and require experimental validation for the latter.

The Mechanism of Action of N-Acetyl-l-leucine: A Potential Framework

The therapeutic effects of N-Acetyl-l-leucine are primarily attributed to its influence on cellular transport, metabolism, and the function of key organelles such as lysosomes and mitochondria.

Cellular Uptake and Metabolism

N-Acetyl-l-leucine enters cells predominantly through monocarboxylate transporters (MCTs), with MCT1 being a key transporter.[1] Once inside the cell, it is metabolized, likely through deacetylation, to the essential amino acid L-leucine.[2] This metabolic conversion is a critical step, as the subsequent effects are believed to be mediated by the resulting increase in intracellular L-leucine concentrations.

The D-enantiomer, N-Acetyl-d-leucine, is not readily metabolized and can competitively inhibit the uptake and metabolism of the L-enantiomer.[2]

Proposed cellular uptake and metabolic pathway of N-Acetyl-l-leucine.

Modulation of Lysosomal and Mitochondrial Function

A key aspect of N-Acetyl-l-leucine's mechanism of action is its ability to positively influence lysosomal and mitochondrial function. Studies have shown that treatment with N-Acetyl-l-leucine can lead to an upregulation of lysosomal and mitochondrial proteins.[1] This is significant in the context of various neurodegenerative diseases where lysosomal storage and mitochondrial dysfunction are common pathological features.

The enhanced mitochondrial function is associated with an increase in ATP production, the primary energy currency of the cell.[3] This improvement in cellular energy metabolism may contribute to the observed neuroprotective effects.

Influence on mTORC1 Signaling and Autophagy

L-leucine is a well-known activator of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism. However, some studies suggest that N-Acetyl-l-leucine may modulate this pathway differently, potentially leading to the induction of autophagy.[4] Autophagy is a cellular recycling process that degrades and removes damaged organelles and protein aggregates, a process that is often impaired in neurodegenerative disorders.

Quantitative Data

Specific quantitative data for the interaction of this compound with biochemical targets is not available in the reviewed literature. The following table summarizes pharmacokinetic data for the enantiomers of N-Acetyl-dl-leucine in mice, which highlights the differential handling of the D- and L-forms.

| Parameter | N-Acetyl-d-leucine | N-Acetyl-l-leucine | Reference |

| Cmax (ng/mL) | 86,100 | 3,410 | [2] |

| AUC (h*ng/mL) | 57,800 | 2,560 | [2] |

Data from oral administration of N-Acetyl-dl-leucine (100 mg/kg) in mice.

Experimental Protocols

Detailed experimental protocols for investigating the mechanism of action of this compound are not available. The following outlines a general experimental workflow that could be adapted from studies on N-Acetyl-l-leucine to investigate this compound.

A potential experimental workflow for studying this compound.

Conclusion and Future Directions

While the precise mechanism of action for this compound remains to be elucidated, the extensive research on its isomer, N-Acetyl-l-leucine, provides a valuable starting point for future investigations. Key areas for future research should include:

-

Cellular Transport: Identifying the specific transporters responsible for the uptake of this compound and its enantiomers.

-

Metabolic Fate: Characterizing the enzymatic pathways involved in the metabolism of this compound and determining the biological activity of its metabolites.

-

Molecular Targets: Identifying the direct molecular targets of this compound and its metabolites to understand their effects on cellular signaling.

-

Comparative Studies: Directly comparing the biochemical and physiological effects of this compound and N-Acetyl-dl-leucine to understand the impact of the isomeric difference.

Such studies will be crucial to unlock the full therapeutic potential of this compound and to develop a comprehensive understanding of its role in biochemical pathways.

References

- 1. N-acetyl-l-leucine lowers pS129-synuclein and improves synaptic function in models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

N-Acetyl-dl-norleucine: A Technical Guide to its Synthesis, Research Applications, and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-dl-norleucine, a synthetic derivative of the non-proteinogenic amino acid norleucine, has primarily carved a niche in biochemical and pharmaceutical research as a versatile building block and analytical tool. This technical guide provides a comprehensive overview of the discovery and history of this compound, with a focus on its synthesis, applications in peptide chemistry, and its role in the enzymatic resolution of amino acids. While its structural analog, N-Acetyl-dl-leucine, has garnered significant attention for its therapeutic potential in neurological disorders, research into the specific biological activities of this compound is less extensive. This document will summarize the existing quantitative data, provide detailed experimental protocols for its synthesis and key applications, and present visual workflows to elucidate these processes.

Introduction

This compound is an acetylated derivative of dl-norleucine, a racemic mixture of the D and L enantiomers of 2-aminohexanoic acid. Unlike its branched-chain isomer, leucine, norleucine is not a proteinogenic amino acid, though it can be found in small amounts in some bacterial strains and can be incorporated into peptides through synthetic methods.[1][2] The acetylation of the amino group in norleucine modifies its chemical properties, making it a useful tool in various research applications.[3][4]

Historically, acetylated amino acids like this compound have been instrumental in the enzymatic resolution of racemic amino acid mixtures.[5] In contemporary research, its primary role is as a building block in peptide synthesis, where the acetyl group serves as a protecting group for the N-terminus, preventing unwanted side reactions.[3][4][6] While there is extensive research on the therapeutic effects of N-Acetyl-dl-leucine, particularly its L-enantiomer, in neurological conditions, the direct biological and pharmacological effects of this compound have not been as thoroughly investigated.[7][8][9] This guide will focus on the established scientific knowledge surrounding this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through the acylation of dl-norleucine. A common method involves the use of acetic anhydride as the acetylating agent.

Experimental Protocol: Synthesis of this compound

Materials:

-

dl-norleucine

-

Acetic anhydride

-

Sodium hydroxide (or another suitable base)

-

Hydrochloric acid (for acidification)

-

Appropriate organic solvents (e.g., for extraction and recrystallization)

Procedure:

-

Dissolution: Dissolve dl-norleucine in an aqueous solution of sodium hydroxide. The base deprotonates the amino group, increasing its nucleophilicity.

-

Acetylation: Slowly add acetic anhydride to the solution with vigorous stirring. The reaction is typically carried out at a controlled temperature, often cool to manage the exothermic nature of the reaction. The nucleophilic amino group attacks the electrophilic carbonyl carbon of the acetic anhydride, leading to the formation of the N-acetyl bond.

-

Acidification: After the reaction is complete, acidify the mixture with hydrochloric acid to protonate the carboxyl group of the this compound, causing it to precipitate out of the aqueous solution.

-

Isolation and Purification: The crude this compound can be isolated by filtration. Further purification can be achieved by recrystallization from a suitable solvent system, such as water or an alcohol-water mixture, to yield a white crystalline powder.[3]

Applications in Research

Peptide Synthesis

A primary application of this compound is in the synthesis of peptides.[3][4] The acetyl group serves as a protecting group for the N-terminal amino group, preventing it from participating in peptide bond formation during the stepwise elongation of the peptide chain. This ensures that the peptide is synthesized with the correct sequence.[6] The incorporation of the unnatural amino acid norleucine can also be used to probe the structure-activity relationships of peptides, as it is nearly isosteric with methionine but lacks the sulfur atom.[2]

Enzymatic Resolution of Amino Acids

Historically, N-acetylated racemic amino acids have been crucial for the enzymatic resolution of dl-amino acid mixtures.[5] This technique exploits the stereospecificity of certain enzymes, such as acylases, which selectively hydrolyze the N-acetyl group from one enantiomer (typically the L-enantiomer) while leaving the other untouched.

Table 1: Quantitative Data on Enzymatic Activity with this compound

| Enzyme | Source Organism | Substrate | Relative Activity (%) | Reference |

| D-aminoacylase | Alcaligenes denitrificans MI-4 | This compound | 69 | [3] |

Note: Relative activity is compared to N-acetyl-D-methionine (100%).

Experimental Protocol: Enzymatic Resolution of this compound

Materials:

-

This compound

-

Acylase enzyme (e.g., from Aspergillus oryzae)

-

Buffer solution (to maintain optimal pH for the enzyme)

-

Hydrochloric acid

-

Ethyl acetate (or other suitable organic solvent for extraction)

Procedure:

-

Enzymatic Hydrolysis: Dissolve this compound in a buffer solution at the optimal pH for the chosen acylase. Add the acylase and incubate the mixture at the optimal temperature. The enzyme will selectively hydrolyze the N-acetyl group from the L-enantiomer, yielding L-norleucine and acetic acid, while leaving N-Acetyl-d-norleucine intact.

-

Separation:

-

Acidification: After the reaction, acidify the mixture with hydrochloric acid.

-

Extraction: Extract the mixture with an organic solvent like ethyl acetate. The unreacted N-Acetyl-d-norleucine will be more soluble in the organic phase, while the free L-norleucine will remain in the aqueous phase.

-

-

Isolation:

-

N-Acetyl-d-norleucine: Evaporate the organic solvent to obtain N-Acetyl-d-norleucine.

-

L-norleucine: The aqueous phase can be further processed (e.g., by ion-exchange chromatography) to isolate pure L-norleucine.

-

-

Hydrolysis of N-Acetyl-d-norleucine: The isolated N-Acetyl-d-norleucine can be chemically hydrolyzed (e.g., by heating with acid) to obtain D-norleucine.

Biological Activity and Future Directions

The biological activity of this compound is not as well-defined as that of N-Acetyl-dl-leucine. Research on the latter has shown that the L-enantiomer is the pharmacologically active form, with proposed mechanisms including modulation of cellular pH, regulation of autophagy, and improvement of cellular energy metabolism.[9][10] Given the structural similarity, it is plausible that this compound could interact with similar biological pathways, but this remains an area for further investigation.

Future research could explore the potential neuroprotective or metabolic effects of this compound and its individual enantiomers. Comparative studies with N-Acetyl-dl-leucine would be valuable to elucidate the role of the side chain structure in their biological activities. Furthermore, its use in creating peptidomimetics with enhanced therapeutic properties is an emerging area of interest.[5]

Conclusion

This compound has a well-established history as a valuable tool in chemical and biochemical research. Its primary applications are in the synthesis of peptides and the enzymatic resolution of amino acids. While the body of research on its specific biological effects is currently limited, its structural similarity to the therapeutically promising N-Acetyl-dl-leucine suggests that it may warrant further investigation. This technical guide provides a foundational understanding of this compound for researchers and professionals in the field, highlighting its synthesis, key applications, and the potential for future discoveries.

References

- 1. Norleucine - Wikipedia [en.wikipedia.org]

- 2. lifetein.com [lifetein.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. N-Acetyl-D-norleucine | 54896-21-8 | Benchchem [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. Acetylation turns leucine into a drug by membrane transporter switching - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nnpdf.org [nnpdf.org]

- 10. drugdiscoverytrends.com [drugdiscoverytrends.com]

N-Acetyl-dl-norleucine: A Technical Guide to Its Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-dl-norleucine, a synthetic derivative of the straight-chain amino acid norleucine, is a compound with emerging interest in various scientific fields. While extensive research has focused on its close structural analog, N-acetyl-dl-leucine, for neurological disorders, the direct therapeutic applications of this compound are less established. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its biochemical roles, potential therapeutic avenues, and the experimental methodologies required for its investigation. This document aims to serve as a foundational resource for researchers and professionals in drug development, highlighting areas for future exploration into the therapeutic utility of this compound.

Introduction

This compound is an acetylated form of norleucine, a non-proteinogenic amino acid that is an isomer of leucine. The acetylation of amino acids can modify their physicochemical properties, such as solubility and stability, and influence their biological activity. While the racemic mixture N-acetyl-dl-leucine has been investigated for its therapeutic effects, particularly its L-enantiomer in treating vertigo and rare neurological diseases, this compound has primarily been utilized in biochemical research and as a building block in pharmaceutical synthesis.[1] This guide will delve into the known applications and explore the potential therapeutic landscape for this compound.

Biochemical and Pharmaceutical Profile

This compound serves as a versatile tool in various research and development settings. Its primary established applications are in peptide synthesis and as a component in the development of novel therapeutic agents.[1]

Table 1: Established Applications of this compound

| Application Area | Description |

| Pharmaceutical Development | Serves as a building block in the synthesis of pharmaceuticals, particularly in the development of peptide-based drugs.[1] |

| Biochemical Research | Used in studies involving protein synthesis and enzyme activity to understand metabolic pathways and protein interactions.[1] |

| Nutritional Science | Explored for potential benefits in dietary supplements, particularly for enhancing muscle recovery and performance in athletes.[1] |

Potential Therapeutic Applications

While direct clinical evidence for the therapeutic applications of this compound is limited, its structural similarity to N-acetyl-dl-leucine and its role in metabolic modulation suggest several potential areas of investigation.

Neurological Disorders

The therapeutic efficacy of N-acetyl-L-leucine, the active enantiomer of N-acetyl-dl-leucine, in conditions like Niemann-Pick disease type C, GM2 gangliosidoses, and ataxia telangiectasia is well-documented.[2][3][4] The proposed mechanisms for N-acetyl-L-leucine involve the modulation of neuronal function and cellular metabolism.[2][4] Given the structural similarities, it is plausible that this compound could exert similar effects.

Potential Mechanisms of Action (Hypothesized):

-

Modulation of Neuronal Membrane Potential: N-acetyl-dl-leucine is thought to restore the membrane potential of hyperpolarized or depolarized neurons.[4]

-

Interaction with Membrane Phospholipids: It may interact with phospholipids like phosphatidylinositol 4,5-bisphosphate, thereby influencing ion channel activity.[4]

Metabolic Disorders

This compound is suggested to have the ability to modulate metabolic pathways, which could be beneficial in managing weight and improving muscle recovery.[1] This opens up possibilities for its use in metabolic disorders. The non-proteinogenic nature of norleucine means it can be used to probe metabolic pathways without being incorporated into proteins, which can be an advantage in certain experimental setups.

Experimental Protocols

In Vitro Cellular Models

-

Objective: To assess the effect of this compound on cellular phenotypes associated with specific diseases (e.g., lysosomal storage in Niemann-Pick disease).

-

Methodology:

-

Culture relevant cell lines (e.g., fibroblasts from patients with a specific genetic disorder).

-

Treat cells with varying concentrations of this compound and its individual enantiomers.

-

Utilize fluorescent dyes (e.g., LysoTracker) to visualize and quantify cellular changes (e.g., lysosomal volume).

-

Perform statistical analysis to determine dose-dependent effects.

-

In Vivo Animal Models

-

Objective: To evaluate the pharmacokinetic and pharmacodynamic properties of this compound in a living organism.

-

Methodology:

-

Select an appropriate animal model that mimics the human disease of interest.

-

Administer this compound orally to the animals.

-

Collect plasma and tissue samples at predetermined time points.

-

Use liquid chromatography/mass spectrometry (LC/MS) to quantify the concentrations of the D- and L-enantiomers.

-

Calculate pharmacokinetic parameters such as Cmax, AUC, and half-life using non-compartmental analysis.[5][6]

-

Signaling Pathways and Experimental Workflows (Hypothetical)

The following diagrams illustrate potential signaling pathways and experimental workflows that could be relevant for investigating this compound, based on the mechanisms of related compounds.

References

- 1. chemimpex.com [chemimpex.com]

- 2. N-acetyl-L-leucine for Niemann-Pick type C: a multinational double-blind randomized placebo-controlled crossover study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficacy and Safety of N-Acetyl-l-Leucine in Children and Adults With GM2 Gangliosidoses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A master protocol to investigate a novel therapy acetyl-l-leucine for three ultra-rare neurodegenerative diseases: Niemann-Pick type C, the GM2 gangliosidoses, and ataxia telangiectasia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.plos.org [journals.plos.org]

Methodological & Application

Application Notes and Protocols for the Use of N-Acetyl-dl-norleucine in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-dl-norleucine is a non-proteinogenic amino acid derivative that serves as a valuable building block in solid-phase peptide synthesis (SPPS). Its incorporation, typically at the N-terminus, can significantly influence the pharmacological properties of a peptide. The N-terminal acetylation mimics a common post-translational modification, which can enhance peptide stability against enzymatic degradation, modulate biological activity, and alter physicochemical properties such as solubility and membrane permeability.[1][2][3] The use of the dl-racemic mixture of N-Acetyl-norleucine introduces chirality at the N-terminus, resulting in a pair of diastereomeric peptides. This application note provides detailed protocols for the incorporation of this compound in SPPS, methods for the analysis and purification of the resulting diastereomeric peptides, and an overview of its potential applications.

Norleucine, an isomer of leucine, is often used in peptide chemistry to probe the structural and functional roles of methionine residues, as its side chain is of similar size and polarity but lacks the oxidizable sulfur atom.[4] N-terminal acetylation neutralizes the positive charge of the N-terminal amino group, which can impact protein folding, interactions, and subcellular localization.[5][6]

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C8H15NO3 |

| Molecular Weight | 173.21 g/mol |

| Appearance | White to off-white powder |

| Chirality | Racemic (mixture of D and L enantiomers) |

| Solubility | Soluble in water and polar organic solvents |

Table 2: Typical Reagents and Solvents for SPPS Incorporating this compound

| Reagent/Solvent | Purpose | Recommended Grade |

| Rink Amide Resin | Solid support for peptide synthesis | 100-200 mesh, ~0.5-1.0 mmol/g loading |

| Fmoc-protected Amino Acids | Building blocks for peptide chain elongation | High purity (>99%) |

| N,N-Dimethylformamide (DMF) | Primary solvent for washing and coupling | Peptide synthesis grade |

| Dichloromethane (DCM) | Solvent for resin swelling and washing | ACS grade or higher |

| Piperidine | Reagent for Fmoc-deprotection | 20% (v/v) in DMF |

| Acetic Anhydride | Acetylating agent for N-terminal capping | Reagent grade |

| N,N-Diisopropylethylamine (DIEA) | Base for coupling and acetylation reactions | Peptide synthesis grade |

| HBTU/HATU | Coupling reagent | High purity (>98%) |

| Trifluoroacetic Acid (TFA) | Reagent for cleavage of the peptide from the resin | Reagent grade |

| Triisopropylsilane (TIS) | Scavenger during cleavage | Reagent grade |

| HPLC Grade Acetonitrile | Mobile phase for purification | HPLC grade |

| HPLC Grade Water | Mobile phase for purification | HPLC grade |

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol describes the synthesis of a model peptide with N-terminal acetylation using this compound.

1. Resin Swelling:

-

Place the Rink Amide resin in a reaction vessel.

-

Add DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.[7]

2. Fmoc-Deprotection:

-

Drain the DMF from the swollen resin.

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.

-